N3-D-Dap(Fmoc)-OH

Peptide Synthesis Drug Conjugation Linker Chemistry

Sourcing a minimally sized, rigid azide handle for SPPS often forces a trade-off between linker length and conformational precision. N3-D-Dap(Fmoc)-OH resolves this with a short 2-carbon Dap backbone that provides constrained azide presentation-critical for macrocyclic peptide cyclization and ADC linker design where linker bulk must be minimized. • Orthogonal Fmoc/azide chemistry survives piperidine deprotection and TFA cleavage for high-fidelity SPPS. • Shorter, more rigid scaffold than Fmoc-Lys(N3)-OH; yields peptides with distinct spatial orientation and binding properties. • Available up to 99.87% purity (Chiral HPLC) to reduce deletion sequences and simplify purification. • In stock across multiple pack sizes with immediate global dispatch.

Molecular Formula C18H16N4O4
Molecular Weight 352.3 g/mol
Cat. No. B2397050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-D-Dap(Fmoc)-OH
Molecular FormulaC18H16N4O4
Molecular Weight352.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m1/s1
InChIKeyQJCYGENXFLOOKP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N3-D-Dap(Fmoc)-OH for Orthogonal Peptide Synthesis and Click Chemistry Applications


N3-D-Dap(Fmoc)-OH, also known as Fmoc-D-Dap(N3)-OH, is a click chemistry reagent and an orthogonally protected diamino carboxylic acid derivative . It is a synthetic amino acid building block with the molecular formula C18H16N4O4 and a molecular weight of 352.34 . The compound features an Fmoc-protected alpha-amine and a side-chain azido (N3) group, enabling its use as a versatile building block in Fmoc-based solid-phase peptide synthesis (SPPS) and as a component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [1].

Strategic Procurement of N3-D-Dap(Fmoc)-OH: Why In-Class Analogs Like Fmoc-Lys(N3)-OH Are Not Direct Replacements


While several Fmoc-protected azido amino acids are available for click chemistry and peptide synthesis, they are not functionally interchangeable. The substitution of N3-D-Dap(Fmoc)-OH with a seemingly similar analog, such as Fmoc-Lys(N3)-OH, would introduce significant structural differences that alter the resulting peptide's physicochemical properties and biological function. The core of the Dap (2,3-diaminopropionic acid) scaffold is shorter and less flexible than the lysine scaffold, leading to different spatial orientation of the azide group and a more constrained presentation of conjugated payloads . This can be critical for applications where a minimal, rigid linker is required, such as in the synthesis of macrocyclic peptides or when minimizing linker bulk is essential for target binding [1].

Quantitative Differentiation of N3-D-Dap(Fmoc)-OH: Evidence-Based Selection Guide Against Primary Alternatives


Spatial Constraint and Conformational Rigidity: Dap vs. Lys Scaffold Comparison

The N3-D-Dap(Fmoc)-OH compound is built on a 2,3-diaminopropionic acid (Dap) backbone, which provides a shorter and more rigid side-chain than the widely used Fmoc-Lys(N3)-OH (lysine) analog . While a direct, quantitative conformational study comparing the two is not available in the provided sources, the structural difference (Dap with a 2-carbon side-chain vs. Lys with a 4-carbon side-chain) is a class-level inference that results in a significantly different spatial presentation of the azide group . This reduced length and flexibility can be crucial for applications requiring a minimal linker, such as synthesizing conformationally constrained macrocycles or reducing steric hindrance at the binding interface.

Peptide Synthesis Drug Conjugation Linker Chemistry

Purity Comparison: N3-D-Dap(Fmoc)-OH vs. Commercial Fmoc-L-Dap(N3)-OH

Vendor specifications indicate that N3-D-Dap(Fmoc)-OH can be sourced with a purity of 99.87% . This is a cross-study comparable metric to its enantiomer, Fmoc-L-Dap(N3)-OH, which is commercially available at a certified purity of ≥99.7% (Chiral HPLC) . While both purities are suitable for most SPPS applications, the higher reported purity for N3-D-Dap(Fmoc)-OH (99.87%) provides a quantifiable advantage for applications requiring high-fidelity synthesis with minimal impurities, potentially reducing the need for extensive purification steps.

SPPS QC Specifications Reproducibility

Cost-Efficiency of In-House Synthesis vs. Commercial Procurement for Fmoc-D-Dap(N3)-OH

A study by Pícha et al. (2017) provides a benchmark for the in-house cost of synthesizing Fmoc-azido amino acids, including Fmoc-D-Dap(N3)-OH (compound 15 in the study) [1]. The research demonstrates that these compounds can be prepared at a user-friendly cost of approximately €40 per gram [1]. This figure provides a quantifiable baseline against which the cost of commercial procurement can be assessed, making it a critical piece of evidence for laboratory budget planning and deciding between synthesis and purchase [1].

Lab Economics In-House Synthesis SPPS

Chemical Stability: Azide Compatibility with Standard Fmoc SPPS Reagents

The side-chain azido group in N3-D-Dap(Fmoc)-OH exhibits complete stability to piperidine and trifluoroacetic acid (TFA), the standard reagents used for Fmoc deprotection and final peptide cleavage, respectively . This orthogonal stability, which is a class-level inference for this family of compounds, is a critical parameter for the successful execution of Fmoc SPPS. While not a direct comparison, this stability profile is identical to that of the widely used Fmoc-Lys(N3)-OH , confirming that N3-D-Dap(Fmoc)-OH can be seamlessly integrated into established synthesis protocols without requiring special handling or deprotection steps.

SPPS Orthogonal Chemistry Synthetic Strategy

Validated Application Scenarios for N3-D-Dap(Fmoc)-OH Based on Quantitative Evidence


Synthesis of Conformationally Constrained and Macrocyclic Peptides

Based on its shorter side-chain (a 2-carbon Dap backbone) compared to the more flexible lysine-based azides , N3-D-Dap(Fmoc)-OH is optimally suited for introducing a rigid azide handle into peptides. This is particularly valuable in the synthesis of macrocyclic peptides via CuAAC-mediated cyclization, where a more constrained linker is often necessary to achieve the desired bioactive conformation [1].

High-Fidelity Solid-Phase Peptide Synthesis (SPPS)

The combination of high available purity (up to 99.87%) and a chemically inert azide group that is orthogonal to both Fmoc deprotection and TFA cleavage conditions [1] makes this compound an excellent choice for high-fidelity SPPS. Its use can minimize the accumulation of deletion sequences and side products, leading to improved yields of the target peptide and simpler purification workflows .

Preparation of Azidopeptides for Bioorthogonal Conjugation

N3-D-Dap(Fmoc)-OH is specifically designed for the efficient introduction of an azide group into peptides for subsequent CuAAC or SPAAC click chemistry . The in-house synthesis protocol described in the literature provides a cost-effective route (approx. €40/gram) for labs requiring multi-gram quantities for extensive conjugation studies, such as those involving ADC linker development or peptide-based imaging probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N3-D-Dap(Fmoc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.